molecular formula C11H17NO3 B2723850 1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2175056-77-4

1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2723850
CAS No.: 2175056-77-4
M. Wt: 211.261
InChI Key: JBMXUERZJIGWMZ-UHFFFAOYSA-N
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Description

1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a spiro compound characterized by its unique structural framework. Spiro compounds are notable for their distinct stereochemistry and conformational properties, which make them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves several steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced spiro derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Properties

IUPAC Name

1-(1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(13)12-5-7-15-11(8-12)4-3-6-14-9-11/h2H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMXUERZJIGWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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